2-Butoxy-4-methylaniline
Overview
Description
2-Butoxy-4-methylaniline is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound is characterized by its butoxy and methylaniline functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-Butoxy-4-methylaniline can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of 4-methylaniline with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-Butoxy-4-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy or methylaniline groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted anilines and their derivatives.
Scientific Research Applications
2-Butoxy-4-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its structural similarity to certain biological molecules.
Medicine: While not used therapeutically, it can serve as a model compound in drug development research to study the effects of similar aniline derivatives.
Industry: In industrial settings, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Butoxy-4-methylaniline exerts its effects involves its interaction with various molecular targets and pathways. The compound’s butoxy and methylaniline groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
2-Butoxy-4-methylaniline can be compared with other similar compounds such as:
4-Butoxy-2-methylaniline: Similar in structure but with different positional isomerism, leading to variations in chemical reactivity and biological activity.
2-Methylaniline: Lacks the butoxy group, resulting in different chemical properties and applications.
4-Methoxy-2-methylaniline: Contains a methoxy group instead of a butoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-butoxy-4-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-13-11-8-9(2)5-6-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJQXTICAKXGJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201308580 | |
Record name | 2-Butoxy-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640767-76-6 | |
Record name | 2-Butoxy-4-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640767-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butoxy-4-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201308580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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